molecular formula C19H39NO B016442 Palmitoylisopropylamid

Palmitoylisopropylamid

Katalognummer: B016442
Molekulargewicht: 297.5 g/mol
InChI-Schlüssel: TZYVUGCYYQOTQR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Palmitoylisopropylamide is an organic compound known for its role as an inhibitor of fatty acid amide hydrolase (FAAH). This compound is a synthetic analog of palmitoyl ethanolamide, incorporating isopropyl amide in place of the native ethanolamide. It is a colorless crystalline solid that is stable at room temperature and has a molecular formula of C19H39NO .

Wissenschaftliche Forschungsanwendungen

Palmitoylisopropylamide has a wide range of scientific research applications:

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of Palmitoylisopropylamide generally involves the following steps:

Industrial Production Methods

Industrial production methods for Palmitoylisopropylamide typically involve large-scale synthesis using the same basic steps as the laboratory preparation but optimized for efficiency and yield. This includes precise control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the reaction rate and product purity .

Analyse Chemischer Reaktionen

Types of Reactions

Palmitoylisopropylamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Palmitoylisopropylamide is unique in its specific structural modification, which allows it to inhibit FAAH without significantly affecting cannabinoid receptors. This makes it a valuable tool in research focused on endocannabinoid signaling and its physiological effects .

Biologische Aktivität

Palmitoylisopropylamide (PIPA) is a synthetic compound that has garnered attention for its biological activities, particularly in the context of neuroinflammation and cancer research. This article explores the compound's mechanisms of action, biological effects, and relevant case studies, drawing from diverse research findings.

PIPA is known to act primarily as an inhibitor of fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of endocannabinoids such as anandamide. By inhibiting FAAH, PIPA increases the availability of these endocannabinoids, which can influence various physiological processes.

  • Inhibition of FAAH : PIPA exhibits a pIC50 value of 4.89 against FAAH, indicating its potency in inhibiting the metabolism of anandamide . This inhibition can lead to enhanced endocannabinoid signaling, which is associated with anti-inflammatory effects.
  • Receptor Interaction : While PIPA itself does not directly activate cannabinoid receptors, its role in increasing endocannabinoid levels may indirectly modulate cannabinoid receptor activity, particularly CB2 receptors, which are implicated in anti-inflammatory responses .

Anti-Inflammatory Activity

PIPA has been studied for its potential anti-inflammatory effects. In a study investigating its impact on mast cell degranulation and edema induced by compound 48/80 in mice, PIPA demonstrated a reduction in edema but inconclusive results regarding its direct effects on mast cell degranulation .

  • Table 1: Summary of Anti-Inflammatory Effects
StudyDose (μg/mouse)Effect on EdemaEffect on Degranulation
JWH133 + PIPA20-200ReducedInconclusive
PIPA Alone20-200ReducedInconclusive

Cancer Research

In cancer studies, PIPA has shown promise as an inhibitor of glioma cell proliferation. Specifically, it has been noted for its ability to inhibit C6 glioma cell growth, suggesting potential applications in cancer therapy .

  • Case Study : A study involving C6 glioma cells demonstrated that PIPA effectively reduced cell viability and proliferation rates. This effect was attributed to its action on endocannabinoid pathways that regulate cell survival and apoptosis.

Research Findings

Recent research highlights the multifaceted roles of PIPA in various biological contexts:

  • Neuroinflammation : Increased levels of palmitoylethanolamide (PEA), a related compound, were observed after focal cerebral ischemia (FCI), suggesting a potential synergistic effect with PIPA in enhancing microglial motility and modulating neuroinflammation .
  • Cancer Cell Inhibition : Studies indicate that PIPA interferes with pathways crucial for glioma cell survival, marking it as a candidate for further exploration in oncological applications .
  • Endocannabinoid System Modulation : By inhibiting FAAH, PIPA enhances the levels of endogenous cannabinoids that can activate CB2 receptors, which are known to mediate anti-inflammatory effects and may play a role in cancer biology .

Eigenschaften

IUPAC Name

N-propan-2-ylhexadecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H39NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(21)20-18(2)3/h18H,4-17H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZYVUGCYYQOTQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H39NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Palmitoylisopropylamide
Reactant of Route 2
Reactant of Route 2
Palmitoylisopropylamide
Reactant of Route 3
Reactant of Route 3
Palmitoylisopropylamide
Reactant of Route 4
Reactant of Route 4
Palmitoylisopropylamide
Reactant of Route 5
Reactant of Route 5
Palmitoylisopropylamide
Reactant of Route 6
Reactant of Route 6
Palmitoylisopropylamide
Customer
Q & A

Q1: How does Palmitoylisopropylamide affect intestinal motility?

A: Palmitoylisopropylamide is a selective inhibitor of Fatty Acid Amide Hydrolase (FAAH) []. FAAH is an enzyme responsible for breaking down endocannabinoids like anandamide, which are known to inhibit intestinal motility []. By inhibiting FAAH, Palmitoylisopropylamide prevents the degradation of endocannabinoids, leading to their accumulation and a subsequent decrease in intestinal motility []. This effect was observed to be reduced by the CB1 receptor antagonist rimonabant and in CB1-deficient mice, suggesting that the action of Palmitoylisopropylamide on intestinal motility is mediated through the CB1 receptor pathway [].

Q2: Are there any structural analogs of Palmitoylisopropylamide that exhibit similar effects on FAAH?

A: While the provided abstracts don't explicitly compare the effects of Palmitoylisopropylamide analogs on FAAH, one study mentions that "homologues and analogues of Palmitoylethanolamide" were investigated for their impact on anandamide inactivation []. Palmitoylethanolamide, like Palmitoylisopropylamide, is a substrate of FAAH. This suggests that exploring structural modifications within this class of compounds could yield insights into structure-activity relationships and potentially lead to the discovery of novel FAAH inhibitors with tailored properties.

Q3: What are the potential implications of understanding Palmitoylisopropylamide's interaction with FAAH?

A: Research suggests that FAAH plays a crucial role in regulating intestinal motility, and its dysregulation has been linked to gastrointestinal disorders []. By inhibiting FAAH, compounds like Palmitoylisopropylamide offer a potential therapeutic avenue for managing these conditions. Further investigation into the detailed mechanism of action, structure-activity relationships, and potential off-target effects of Palmitoylisopropylamide and its analogs could contribute to developing new treatments for gastrointestinal motility disorders.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.